

# Biological Function of dl-Alanyl-dl-norleucine

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## Compound of Interest

Compound Name: *dl-Alanyl-dl-norleucine*

CAS No.: 19079-66-4

Cat. No.: B101887

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## Executive Summary & Chemical Identity

**dl-Alanyl-dl-norleucine** (Ala-Nle) is a synthetic and naturally occurring dipeptide composed of alanine and norleucine.[1] While often identified in mass spectral libraries as a racemic mixture ("dl-dl"), its biological significance is strictly governed by its stereochemistry. In the context of drug development and biochemistry, it serves two distinct, critical functions:

- **A Stable Isosteric Probe:** It acts as a non-oxidizable analog of Alanyl-Methionine (Ala-Met) sequences, extensively used to map protease specificity (e.g., HIV-1 Protease, Neprilysin) without the experimental noise caused by methionine oxidation.
- **A Bioactive Secondary Metabolite:** Identified in marine bacteria (*Oceanimonas* sp.) and macroalgae, it exhibits potent antibacterial and antifouling properties, likely functioning as a peptidoglycan antimetabolite or quorum-sensing modulator.

## Chemical Profile

Property	Specification
IUPAC Name	2-[(2-aminopropanoyl)amino]hexanoic acid
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	202.25 g/mol
Residue Characteristics	Alanine (Ala): Small, non-polar. Norleucine (Nle): Linear isomer of Leucine; Methionine isostere (S replaced by CH <sub>2</sub> ).
Solubility	Water soluble; stable in acidic media.[1]

## Mechanism of Action: The Protease Probe

The most authoritative application of Alanyl-norleucine sequences is in protease profiling. In drug discovery, defining the substrate specificity of a protease (e.g., HIV Protease, Neprilysin) is critical for inhibitor design.

## The Norleucine Advantage (Met vs. Nle)

Native substrates often contain Methionine (Met) at the cleavage site (P1 or P1' position). However, Methionine is susceptible to oxidation (forming sulfoxides), which alters the substrate's hydrophobicity and binding affinity, leading to erratic assay data.

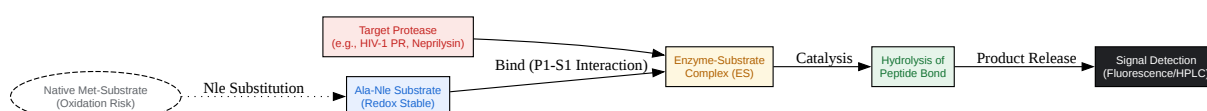
- **Isosteric Replacement:** Norleucine is structurally nearly identical to Methionine but lacks the sulfur atom.[1][2]
- **Causality:** By substituting Met with Nle, researchers create a "Redox-Silent" substrate. The enzyme recognizes the hydrophobic side chain of Nle exactly as it would Met, but the substrate remains chemically stable during prolonged incubation or storage.

## Case Study: HIV-1 Protease & Neprilysin

Research indicates that peptides containing the Ala-Nle motif are used to determine the S2-S1 specificity pockets of proteases.[1]

- HIV-1 Protease: The sequence Arg-Val-Nle-Phe-Glu-Ala-Nle-NH<sub>2</sub> is a standard fluorogenic substrate.[1][3] The Ala-Nle bond mimics the viral polyprotein cleavage sites.[1]
- Neprilysin (NEP): A zinc-dependent metalloprotease. Ala-Nle derivatives are used to study renal clearance and to design prodrugs that are cleaved specifically at the kidney brush border.

## Visualization: Protease Substrate Logic



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Figure 1: Mechanism of Action for Ala-Nle as a protease profiling tool. Nle substitution ensures signal fidelity by preventing oxidative degradation.

## Biological Function: Natural Defense Metabolite

Beyond the lab, **dl-Alanyl-dl-norleucine** acts as a bioactive secondary metabolite in marine ecosystems.

## Antibacterial & Antifouling Activity

Extracts from marine sponges (*Oceanimonas* sp.[1]) and red algae (*Dictyota dichotoma*) containing this dipeptide show significant inhibition of biofilm formation.

- Hypothesized Mechanism: The dl stereochemistry suggests the presence of D-amino acids. Bacterial cell walls (peptidoglycan) rely on D-Ala-D-Ala cross-linking.[1]
- Antimetabolite Action: **dl-Alanyl-dl-norleucine** likely mimics D-Ala-D-Ala, binding to Penicillin-Binding Proteins (PBPs) or Mur ligases, thereby halting cell wall synthesis. This "false substrate" mechanism effectively prevents bacterial colonization (fouling) on marine surfaces.[1]

## Anti-inflammatory Properties

In pharmacological screenings of *Annona reticulata*, this compound correlates with the inhibition of albumin denaturation, a marker for anti-inflammatory activity.[4] It likely modulates downstream signaling pathways (e.g., NF- $\kappa$ B) by competing with endogenous leucine-rich signaling peptides.

## Experimental Protocols

### Protocol A: Protease Specificity Assay (HIV-1 Model)

Objective: Determine the inhibition constant (

) of a drug candidate using an Ala-Nle substrate.

- Substrate Preparation:
  - Synthesize or purchase Ac-Arg-Lys-Ser-Leu-Ala-Nle-ACC (fluorogenic).[1]
  - Dissolve in DMSO to 10 mM stock.
  - Note: Ensure Nle is used at the P1 position to prevent oxidation artifacts.[1][5]
- Buffer System:
  - 50 mM Sodium Acetate, pH 5.0 (mimics lysosomal/viral capsid pH).
  - 1 M NaCl, 1 mM EDTA, 1 mM DTT.
- Reaction Setup:
  - Control: 90  $\mu$ L Buffer + 5  $\mu$ L Enzyme + 5  $\mu$ L Substrate (Final: 10  $\mu$ M).
  - Test: 90  $\mu$ L Buffer + 5  $\mu$ L Enzyme + 2.5  $\mu$ L Inhibitor + 5  $\mu$ L Substrate.
- Kinetic Measurement:
  - Monitor fluorescence (Ex 355 nm / Em 460 nm) for 30 minutes at 37°C.
  - Validation: Linear initial velocity (

) confirms steady-state kinetics.[1]

- Data Analysis:
  - Plot  
  
vs. [Substrate] to derive  
  
and  
  
.
  - Use the Cheng-Prusoff equation to calculate  
  
.[1]

## Protocol B: GC-MS Identification from Marine Extracts

Objective: Verify the presence of **dl-Alanyl-dl-norleucine** in a crude extract.

- Extraction:
  - Lyophilize marine sample (sponge/algae).
  - Extract with Ethyl Acetate:Methanol (1:1).
- Derivatization (Critical Step):
  - Dipeptides are non-volatile.[1] Silylation is required.[1]
  - Add 50  $\mu$ L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
  - Incubate at 70°C for 30 minutes.
- GC Parameters:
  - Column: HP-5MS (30m x 0.25mm).[1]
  - Carrier Gas: Helium (1 mL/min).

- Temp Program: 70°C (2 min) → 10°C/min → 280°C (10 min).
- Library Matching:
  - Compare retention time and fragmentation pattern against NIST standards.
  - Integrity Check: Look for the molecular ion peak ( ) at  $m/z$  ~346 (di-TMS derivative of MW 202).

## Scientific Integrity & Validation

- Stereochemical Caveat: While GC-MS libraries often label hits as "**dl-Alanyl-dl-norleucine**" (racemic), biological systems rarely produce perfect racemates. In protease studies, the L-Ala-L-Nle form is the active substrate. In antibacterial contexts, the D-Ala-D-Nle form is the likely active antimetabolite. Researchers must verify stereochemistry using Chiral HPLC if isolating for therapeutic use.[\[1\]](#)
- Stability: The substitution of Norleucine for Methionine increases the shelf-life of peptide standards from days to months by eliminating sulfoxide formation.

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